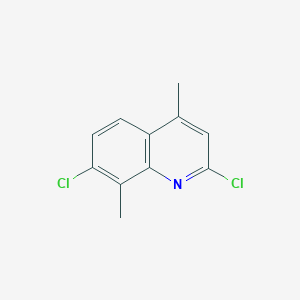

2,7-dichloro-4,8-dimethylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,7-dichloro-4,8-dimethylquinoline” is a chemical compound with the molecular formula C11H9Cl2N . It is also known by other names such as “4,7-Dichloro-2,8-dimethylquinoline” and "4,7-Dichloro-8-methylquinaldine" .

Molecular Structure Analysis

The molecular structure of “2,7-dichloro-4,8-dimethylquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 2,7 positions with chlorine atoms and at the 4,8 positions with methyl groups .Chemical Reactions Analysis

While specific chemical reactions involving “2,7-dichloro-4,8-dimethylquinoline” are not available, it’s worth noting that in similar compounds like “4,7-Dichloroquinoline”, the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .科学的研究の応用

Antimalarial Research

2,7-dichloro-4,8-dimethylquinoline has been studied as an intermediate in the synthesis of antimalarial drugs. Researchers explore its potential to inhibit the growth of Plasmodium parasites responsible for malaria. By understanding its mechanism of action and optimizing its structure, scientists aim to develop more effective antimalarial agents .

Medicinal Chemistry and Drug Development

As an intermediate compound, 2,7-dichloro-4,8-dimethylquinoline serves as a building block for designing novel drugs. Medicinal chemists modify its structure to create derivatives with improved pharmacological properties. These derivatives may target specific receptors, enzymes, or pathways, making them potential candidates for treating various diseases .

Agrochemicals and Pesticides

Researchers investigate the pesticidal properties of 2,7-dichloro-4,8-dimethylquinoline. It may act as an insecticide or fungicide, protecting crops from pests and pathogens. Understanding its mode of action and toxicity profile is crucial for developing environmentally friendly agrochemicals .

Photophysical Studies and Luminescent Materials

This compound exhibits interesting photophysical properties. Scientists explore its fluorescence behavior, quantum yield, and excited-state dynamics. Additionally, it can serve as a fluorophore in luminescent materials, such as OLEDs (organic light-emitting diodes) and sensors .

Material Science and Organic Electronics

2,7-dichloro-4,8-dimethylquinoline derivatives find applications in organic electronics. They may act as charge transport materials in organic field-effect transistors (OFETs) or as components in light-emitting devices. Researchers optimize their electronic properties for efficient device performance .

Coordination Chemistry and Metal Complexes

The quinoline ring system in this compound can coordinate with metal ions. Scientists explore its complexation behavior with transition metals, lanthanides, or actinides. These metal complexes may have catalytic, luminescent, or magnetic properties, contributing to fields like coordination chemistry and materials science .

Safety and Hazards

The safety data sheet for a similar compound, “4,7-Dichloro-2,8-dimethylquinoline”, indicates that it is toxic if swallowed and causes serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .

特性

IUPAC Name |

2,7-dichloro-4,8-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFVDASRXQFAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloro-4,8-dimethylquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)

![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)

![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)

![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)

![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)

![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)

![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)

![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)